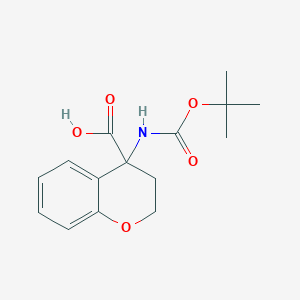
4-((Tert-butoxycarbonyl)amino)chromane-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((Tert-butoxycarbonyl)amino)chromane-4-carboxylic acid is a compound that belongs to the class of organic compounds known as chromanes. Chromanes are characterized by a benzopyran ring system, which is a fusion of a benzene ring and a pyran ring. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tert-butoxycarbonyl)amino)chromane-4-carboxylic acid typically involves the protection of the amino group with the Boc group, followed by the formation of the chromane ring system. One common method involves the reaction of a chromane derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
4-((Tert-butoxycarbonyl)amino)chromane-4-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The chromane ring can be oxidized to form chromanone derivatives.
Reduction: Reduction reactions can convert the chromane ring to chromanol derivatives.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Chromanone derivatives.
Reduction: Chromanol derivatives.
Substitution: Various substituted chromane derivatives depending on the nucleophile used.
科学的研究の応用
4-((Tert-butoxycarbonyl)amino)chromane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
作用機序
The mechanism of action of 4-((Tert-butoxycarbonyl)amino)chromane-4-carboxylic acid is primarily related to its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during synthetic procedures. The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane, to reveal the free amine .
類似化合物との比較
Similar Compounds
- 4-((Tert-butoxycarbonyl)amino)methylcyclohexanecarboxylic acid
- 4-((Tert-butoxycarbonyl)amino)butanoic acid
- 4-((Tert-butoxycarbonyl)amino)phenylboronic acid
Uniqueness
4-((Tert-butoxycarbonyl)amino)chromane-4-carboxylic acid is unique due to its chromane ring system, which imparts specific chemical properties and potential biological activities. The presence of the Boc-protected amino group allows for selective reactions and protection during multi-step synthesis .
特性
分子式 |
C15H19NO5 |
|---|---|
分子量 |
293.31 g/mol |
IUPAC名 |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydrochromene-4-carboxylic acid |
InChI |
InChI=1S/C15H19NO5/c1-14(2,3)21-13(19)16-15(12(17)18)8-9-20-11-7-5-4-6-10(11)15/h4-7H,8-9H2,1-3H3,(H,16,19)(H,17,18) |
InChIキー |
MTEMBJRFIXRMBM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1(CCOC2=CC=CC=C21)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine](/img/structure/B15236363.png)

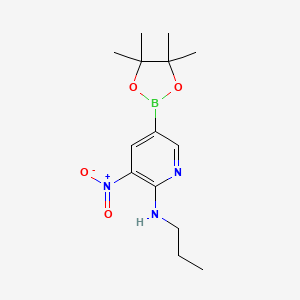

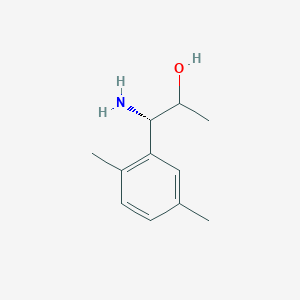

![1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B15236398.png)
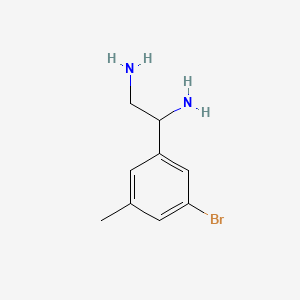
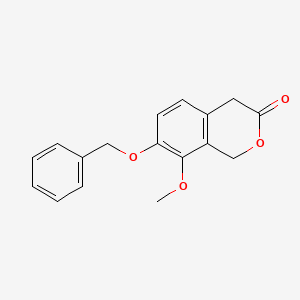
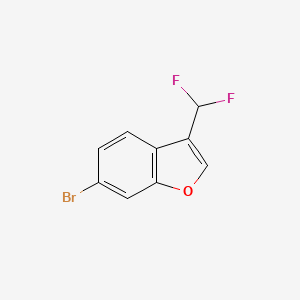


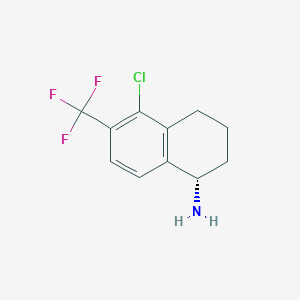
![1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]acetone](/img/structure/B15236451.png)
